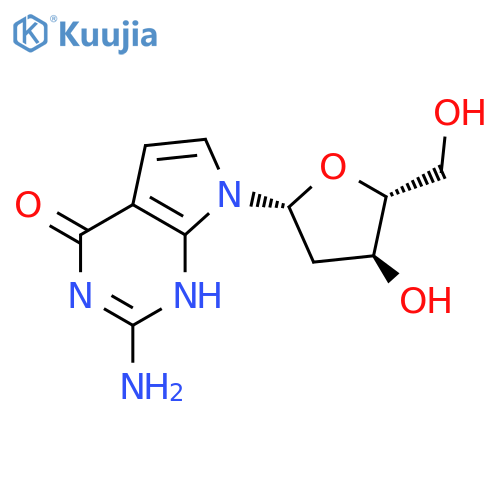

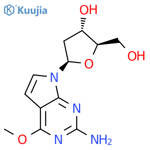

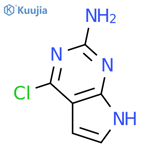

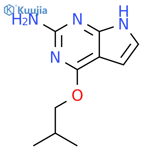

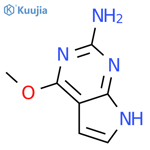

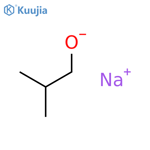

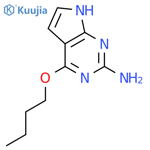

A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure

,

Tetrahedron Letters,

1987,

28(43),

5107-10